Arachidonic acid-alkyne

説明

特性

IUPAC Name |

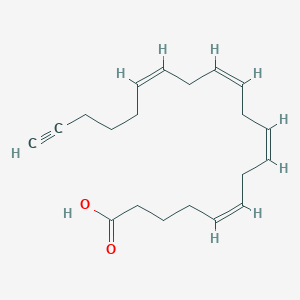

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYXKMUESYRSH-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Arachidonic acid-alkyne and its chemical structure?

An in-depth exploration of the synthesis, chemical properties, and biological applications of Arachidonic Acid-Alkyne, a pivotal tool in lipid research and drug development.

This compound (AA-alk) is a synthetically modified analog of arachidonic acid (AA), a crucial polyunsaturated omega-6 fatty acid involved in a myriad of cellular processes. The defining feature of AA-alk is the presence of a terminal alkyne group on the omega end of the fatty acid chain. This modification renders it a powerful probe for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of molecules. This guide provides a comprehensive overview of AA-alk, its chemical structure, and its applications in biological research, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is formally named (5Z,8Z,11Z,14Z)-eicosatetraen-19-ynoic acid.[1] It retains the four cis double bonds characteristic of native arachidonic acid, which are crucial for its three-dimensional structure and biological activity.[2] The key modification is the replacement of the terminal methyl group with an alkyne group.

Chemical Formula: C₂₀H₂₈O₂[1][3][4]

Molecular Weight: 300.4 g/mol [1][3][4]

The introduction of the alkyne group provides a versatile handle for downstream applications. This functional group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][6] These "click" reactions allow for the covalent attachment of various reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of AA-alk and its metabolites.[1]

Comparative Metabolism and Biological Activity

While AA-alk is designed to mimic native arachidonic acid, its metabolism and biological activity can differ. These differences are crucial to consider when interpreting experimental results.

Cellular Uptake and Incorporation

Studies have shown that the cellular uptake of AA-alk can vary compared to native AA. For instance, in Jurkat cells, the uptake of arachidonic acid was found to be two-fold greater than that of this compound.[7][8] However, once inside the cell, both AA and AA-alk are incorporated into and remodeled between phospholipid classes in a similar manner.[7][8]

Enzymatic Metabolism

Arachidonic acid is the precursor to a vast array of signaling molecules known as eicosanoids, which are generated through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[2][9] The alkyne modification in AA-alk can influence its processing by these enzymes.

| Cell Type/Enzyme | Observation | Fold Difference | Reference |

| Jurkat Cells | Cellular uptake of AA vs. AA-alk | 2-fold greater for AA | [7][8] |

| Human Platelets | Synthesis of 12-LOX and COX products from AA-alk vs. AA | Significantly less from AA-alk | [7][8] |

| Ionophore-stimulated Neutrophils | Production of 5-LOX products from AA-alk vs. AA | Significantly more from AA-alk | [7][8] |

| Neutrophils (stimulated with exogenous substrate only) | Production of 5-LOX products from AA-alk vs. AA | Significantly less from AA-alk | [7][8] |

| Neutrophil Migration | Potency of LTB₄-alk vs. LTB₄ | 12-fold less potent | [7][8] |

Experimental Protocols

The use of this compound as a research tool involves several key experimental steps, from cellular labeling to downstream analysis.

Cellular Labeling with this compound

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Preparation of AA-alk Solution: Prepare a stock solution of AA-alk in ethanol. Further dilute the stock solution in a serum-free culture medium to the desired final concentration.

-

Labeling: Remove the culture medium from the cells and replace it with the AA-alk containing medium. Incubate the cells for a specified period (e.g., 1-24 hours) to allow for uptake and incorporation of the fatty acid analog.

-

Washing: After incubation, remove the labeling medium and wash the cells several times with phosphate-buffered saline (PBS) to remove any unincorporated AA-alk.

Click Chemistry Reaction for Visualization

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Click Reaction Cocktail: Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.

-

Labeling: Incubate the fixed and permeabilized cells with the click reaction cocktail in the dark for 30-60 minutes at room temperature.

-

Washing and Imaging: Wash the cells with PBS and mount for fluorescence microscopy.

Lipid Extraction and Mass Spectrometry Analysis

-

Cell Lysis and Lipid Extraction: After labeling, harvest the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

-

Derivatization (Optional): For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs).

-

Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) or GC-MS to identify and quantify AA-alk and its metabolites.[7][10] Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the metabolites.[11]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic pathways of arachidonic acid and a typical experimental workflow for using this compound.

Caption: Metabolic pathways of arachidonic acid.

Caption: Experimental workflow for AA-alkyne.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Arachidonic Acid Alkyne | CAS 1219038-32-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Arachidonic Acid-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of arachidonic acid-alkyne, a vital chemical probe for studying the metabolism and signaling pathways of arachidonic acid. This document details the chemical synthesis, purification protocols, and the metabolic pathways in which this molecule plays a significant role.

Synthesis of ω-Alkynyl Arachidonic Acid

The synthesis of ω-alkynyl arachidonic acid, also known as 19-alkyne arachidonic acid (AA-alk), is a multi-step process that typically involves the coupling of a terminal alkyne-containing fragment to an arachidonic acid precursor. The most common strategy employs a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide.

General Synthetic Scheme

A plausible synthetic route involves the preparation of two key fragments: an arachidonic acid backbone with a suitable leaving group at the ω-terminus (e.g., a vinyl iodide) and a short-chain terminal alkyne. These fragments are then coupled using a palladium-copper catalyst system.

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established Sonogashira coupling methods.

-

Materials:

-

Arachidonic acid-derived vinyl iodide

-

Terminal alkyne (e.g., 1-pentyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., diisopropylamine or triethylamine)

-

Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the arachidonic acid-derived vinyl iodide (1 equivalent) in the chosen solvent.

-

To this solution, add the terminal alkyne (1.1-1.5 equivalents), the amine base (2-3 equivalents), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.01-0.02 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst residues, and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed.

Purification Strategies

Minor impurities in polyunsaturated fatty acids can significantly impact enzyme-catalyzed reactions. Therefore, a multi-step purification approach is often necessary to achieve the desired purity for biological assays. This typically involves an initial purification by flash chromatography followed by one or more HPLC steps.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile, water, and acetic acid is a typical mobile phase. The exact composition may need to be optimized.

-

Detection: The elution of the compound can be monitored by UV absorbance, typically around 205 nm.

Experimental Protocol: Straight-Phase HPLC (SP-HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A silica-based column is used for normal-phase separation.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane, isopropanol, and acetic acid, is typically employed.

-

Detection: UV detection at wavelengths such as 205 nm or 235 nm can be used.

Quantitative Data on Purification

The following table summarizes typical HPLC conditions used for the purification of arachidonic acid and its derivatives, which can be adapted for this compound.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Straight-Phase HPLC (SP-HPLC) |

| Column | Waters Symmetry C18 (5 µm, 25 x 0.46 cm) | Apollo Silica (5 µm, 25 x 0.46 cm) |

| Mobile Phase | Acetonitrile/Water/Glacial Acetic Acid (85/15/0.01 by volume) | Hexane/Isopropanol/Glacial Acetic Acid (100/2/0.02 or 100/5/0.02 by volume) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 205 nm, 220 nm, 235 nm, and 270 nm | Online UV detection |

Purity of the final product is typically assessed by proton NMR (¹H-NMR) and mass spectrometry (MS) to confirm the structure and absence of impurities.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

Application in Studying Signaling Pathways

This compound is a valuable tool for investigating the metabolic fate of arachidonic acid in various biological systems. The terminal alkyne group serves as a "click chemistry" handle, allowing for the attachment of reporter tags (e.g., fluorescent dyes or biotin) to the fatty acid and its metabolites. This enables their detection and visualization in complex biological samples.

Arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the formation of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. These lipid mediators are involved in a wide range of physiological and pathological processes, including inflammation, pain, and platelet aggregation.

A Technical Guide to High-Purity Arachidonic Acid-Alkyne for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity arachidonic acid-alkyne, a powerful tool for investigating the complex roles of arachidonic acid in cellular signaling and metabolism. We will cover its commercial sources, key experimental protocols for its use in "click chemistry," and its application in tracing the intricate arachidonic acid metabolic cascade.

Introduction to this compound

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as the precursor to a wide array of biologically active lipid mediators, collectively known as eicosanoids. These molecules, including prostaglandins, thromboxanes, and leukotrienes, are pivotal in inflammatory responses, immune function, and cell signaling.[1][2][3] To dissect the precise mechanisms of arachidonic acid metabolism and action, researchers have increasingly turned to chemical biology tools.

This compound is a synthetic analog of arachidonic acid where the terminal methyl group is replaced with an alkyne group. This modification is minimally disruptive to the overall structure and biological activity of the fatty acid, allowing it to be processed by cellular enzymes in a manner similar to its native counterpart.[4] The key advantage of the alkyne handle is its ability to undergo a highly specific and efficient bioorthogonal reaction known as "click chemistry."[5] This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin tags, enabling the visualization and quantification of arachidonic acid and its metabolites within cells and complex biological systems.

Commercial Suppliers of High-Purity this compound

Several companies provide high-purity this compound for research purposes. The choice of supplier may depend on factors such as purity, available quantities, formulation, and cost. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |

| Cayman Chemical | Arachidonic Acid Alkyne | 10538 | ≥98% | A solution in ethanol (1 mg/ml) | -20°C |

| MedchemExpress | This compound | HY-139285 | 99.58% | A solution in ethanol | -20°C |

| Avanti Polar Lipids (via Sigma-Aldrich) | This compound | 900411P | >99% | A solution in ethanol (1 mg/ml) | -20°C |

Key Experimental Protocols

The utility of this compound lies in its application in click chemistry-based workflows. These experiments typically involve three main stages: cellular labeling, lipid extraction, and the click chemistry reaction, followed by downstream analysis.

Cellular Labeling with this compound

This protocol describes the incorporation of this compound into cellular lipids.

Materials:

-

This compound solution (e.g., 1 mg/mL in ethanol)

-

Cell culture medium appropriate for your cell line

-

Fatty acid-free bovine serum albumin (BSA)

-

Cells of interest

Procedure:

-

Prepare a stock solution of this compound complexed to BSA. This improves its solubility and delivery to cells.

-

In a sterile tube, dilute the this compound stock solution with cell culture medium to a 2-10X working concentration.

-

Add an equimolar or slightly higher concentration of fatty acid-free BSA.

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

-

Label the cells.

-

Aspirate the existing medium from your cultured cells.

-

Add the medium containing the this compound-BSA complex. The final concentration of this compound typically ranges from 10-50 µM, but should be optimized for your specific cell type and experimental goals.

-

Incubate the cells for a desired period (e.g., 1-24 hours) to allow for metabolic incorporation. The incubation time will influence the extent of labeling and the types of labeled lipid species observed.

-

-

Wash the cells.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.

-

Lipid Extraction

This protocol outlines a standard method for extracting lipids from labeled cells.

Materials:

-

PBS

-

Methanol (ice-cold)

-

Chloroform

-

0.9% NaCl solution

Procedure:

-

Harvest the cells. Scrape the washed cells in ice-cold PBS and transfer to a glass tube.

-

Perform a Bligh-Dyer extraction.

-

Add 1 volume of methanol to the cell suspension.

-

Add 2 volumes of chloroform.

-

Vortex thoroughly for 1 minute.

-

Add 1 volume of 0.9% NaCl solution and vortex again.

-

Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

-

Collect the organic phase. The lower, organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract. Evaporate the solvent under a stream of nitrogen gas.

-

Store the lipid extract. For short-term storage, keep the dried lipid film at -20°C. For long-term storage, -80°C is recommended.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "clicking" of a reporter molecule (e.g., a fluorescent azide) to the alkyne-labeled lipids.

Materials:

-

Dried lipid extract

-

Tert-butanol/DMSO/water (2:1:1 v/v/v) solvent mixture

-

Fluorescent azide reporter (e.g., Azide-Fluor 488)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

Prepare the reaction mixture. In a microcentrifuge tube, combine the following in order:

-

Resuspend the dried lipid extract in the tert-butanol/DMSO/water solvent mixture.

-

Add the fluorescent azide reporter (typically at a final concentration of 10-100 µM).

-

Add TBTA (final concentration of 50-100 µM).

-

Add CuSO₄ (final concentration of 50-100 µM).

-

-

Initiate the reaction. Add freshly prepared sodium ascorbate (final concentration of 1-5 mM) to the reaction mixture.

-

Incubate. Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

Analyze the sample. The "clicked" lipid sample is now ready for analysis by techniques such as thin-layer chromatography (TLC), fluorescence microscopy (if performed in situ), or mass spectrometry.

Visualization of Signaling Pathways and Experimental Workflows

To better understand the context in which this compound is utilized, the following diagrams illustrate the arachidonic acid metabolic pathway and a typical experimental workflow.

Conclusion

High-purity this compound is an invaluable tool for researchers seeking to unravel the intricate roles of arachidonic acid and its metabolites in cellular physiology and pathology. By leveraging the power of click chemistry, this chemical probe allows for the sensitive and specific detection and analysis of lipid metabolism and signaling events. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. As with any technique, optimization of the described methods for your specific experimental system is crucial for obtaining robust and reliable results.

References

The Cellular Journey of a Labeled Fat: A Technical Guide to Arachidonic Acid-Alkyne Uptake and Incorporation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the cellular uptake and metabolic fate of arachidonic acid-alkyne (AA-alk), a powerful chemical probe used to study lipid metabolism. By leveraging the principles of bioorthogonal chemistry, AA-alk allows for the sensitive tracking and analysis of arachidonic acid (AA) pathways, which are central to inflammation and various disease states. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex biological processes involved.

Introduction to this compound as a Metabolic Probe

Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as the precursor to a vast array of signaling molecules known as eicosanoids, including prostaglandins and leukotrienes.[1][2] These molecules are pivotal in processes such as inflammation, immunity, and central nervous system function.[2][3] To better understand the intricate pathways of AA metabolism, researchers have developed alkyne-containing analogs, such as 19-alkyne-arachidonic acid (AA-alk).[4][5] The terminal alkyne group is a small, minimally disruptive modification that allows for covalent ligation to reporter tags (e.g., fluorophores, biotin) via a highly specific and efficient "click chemistry" reaction.[6][7] This enables the visualization and quantification of the fatty acid and its metabolites within a cellular context.[6]

However, it is crucial to recognize that AA-alk is a surrogate and may not perfectly mimic the behavior of its natural counterpart. Studies have shown both similarities and notable differences in their cellular metabolism, which must be considered when interpreting experimental results.[4][5][8]

Quantitative Comparison of Arachidonic Acid vs. This compound

Comparative studies have revealed key quantitative differences in the cellular processing of AA and AA-alk. The following tables summarize findings from studies in Jurkat cells, human platelets, and neutrophils.

Table 1: Cellular Uptake and Elongation in Jurkat Cells

| Fatty Acid | Cellular Incorporation (Increase in nmol/10^8 cells) | Elongation Product (22:4) (Increase in nmol/10^8 cells) |

| Arachidonic Acid (AA) | 28.0 ± 2.0 | 1.0 ± 0.1 |

| This compound (AA-alk) | 14.0 ± 1.0 | 3.0 ± 0.3 |

Data sourced from Robichaud et al., 2016. Jurkat cells were incubated with 20 μM of the respective fatty acid for 2 hours.[4][5]

Observations:

-

The cellular uptake of arachidonic acid was approximately two-fold greater than that of AA-alkyne in Jurkat cells.[4][5]

-

Conversely, AA-alkyne was significantly more elongated to its 22:4-alkyne form compared to the elongation of natural AA.[4][5]

Table 2: Eicosanoid Biosynthesis in Human Platelets and Neutrophils

| Cell Type & Stimulus | Fatty Acid Present | 12-LOX & COX Products (% of AA Control) | 5-LOX Products (% of AA Control) |

| Platelets (A23187 Ionophore) | AA-alk | Significantly Less | Not Measured |

| Neutrophils (A23187 Ionophore) | AA-alk | Not Measured | Significantly More |

| Neutrophils (Exogenous FA only) | AA-alk | Not Measured | Significantly Less |

Data summarized from Robichaud et al., 2016.[4][5]

Observations:

-

In stimulated platelets, AA-alk was a poorer substrate for 12-lipoxygenase (12-LOX) and cyclooxygenase (COX) enzymes, resulting in lower production of their respective eicosanoids compared to AA.[4][5]

-

In ionophore-stimulated neutrophils, the presence of AA-alk led to a higher output of 5-lipoxygenase (5-LOX) products.[4][5]

-

However, when neutrophils were stimulated with only the exogenous fatty acid, AA-alk produced significantly fewer 5-LOX products than AA.[4][5] Furthermore, the resulting leukotriene B4-alkyne (LTB4-alk) was found to be 12-fold less potent in stimulating neutrophil migration than natural LTB4.[4][5]

Key Signaling and Metabolic Pathways

The metabolic fate of arachidonic acid is complex, primarily governed by three enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2][3] The diagram below illustrates the major branches of the COX and LOX pathways.

Caption: Major enzymatic pathways for arachidonic acid metabolism.

The alkyne modification on AA-alk can influence its processing by these key enzymes, leading to the quantitative differences observed in eicosanoid production.[4][5]

Experimental Protocols and Methodologies

This section outlines the typical methodologies employed for studying the cellular uptake and metabolism of this compound. These protocols are based on established research practices.[5]

Cell Culture and Fatty Acid Labeling

-

Cell Culture : Jurkat cells, a human T-lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and maintained at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Preparation of Fatty Acid Solution : this compound is prepared as a stock solution in a suitable solvent like ethanol. For cell treatment, it is diluted in the culture medium to the desired final concentration (e.g., 20 μM).[5]

-

Labeling : Cells are harvested, washed, and resuspended in fresh culture medium. The AA-alk solution is added to the cell suspension and incubated for a specified period (e.g., 2 hours) at 37°C to allow for uptake and incorporation.[5]

-

Washing : Following incubation, cells are washed twice with fresh culture medium to remove any unincorporated fatty acids.[5]

Lipid Extraction and Analysis

-

Lipid Extraction : Total cellular lipids are extracted from the cell pellet using a solvent system, typically a chloroform/methanol mixture, following established methods like the Bligh-Dyer technique.[5]

-

Hydrolysis and Transmethylation : The extracted lipids are subjected to hydrolysis to release the fatty acids from complex lipids. These fatty acids are then converted into fatty acid methyl esters (FAMEs) for analysis.[5]

-

Quantification by Gas Chromatography (GC) : The resulting FAMEs (including AA-alk methyl ester and its metabolites) are separated and quantified using a gas chromatograph equipped with a flame ionization detector (GC/FID).[5] Authentic standards are used for peak identification and quantification.[5]

-

Phospholipid Class Separation : To study incorporation into specific lipid classes, the total lipid extract is separated into individual phospholipid classes (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI)) using high-performance liquid chromatography (HPLC).[5] The fatty acid content of each collected fraction is then analyzed by GC as described above.[5]

Click Chemistry and Visualization

While not detailed in the quantitative studies cited, a typical workflow for visualizing AA-alk involves a subsequent click chemistry step.

Caption: A generalized workflow for click chemistry-based detection.

Summary of Comparative Metabolism

The use of AA-alk as a tracer for AA reveals both convergent and divergent metabolic pathways. While its incorporation into and remodeling between phospholipid classes is nearly identical to that of AA, significant differences arise in its initial uptake and subsequent enzymatic processing into eicosanoids.[4][5]

Caption: Key metabolic differences between AA and AA-alkyne.

Conclusion and Recommendations

This compound is an invaluable tool for probing the complex world of lipid metabolism. It provides a sensitive and specific method for tracking the incorporation and remodeling of this key fatty acid into cellular lipids. However, researchers and drug development professionals must exercise caution.[4][5] The alkyne tag, while small, is not entirely inert; it alters cellular uptake, elongation, and, most critically, the efficiency and outcome of enzymatic conversion into eicosanoids.[4][5]

Therefore, when using AA-alk as a surrogate for AA, it is recommended to:

-

Perform parallel experiments with unlabeled or radio-labeled arachidonic acid to validate key findings.

-

Be aware that the downstream signaling effects of AA-alk-derived metabolites may differ from their natural counterparts.[4][5]

-

Carefully consider the specific biological question being asked and whether the potential metabolic perturbations of AA-alk could influence the interpretation of the results.

By understanding these nuances, the scientific community can continue to leverage the power of click chemistry to uncover new insights into the vital roles of arachidonic acid in health and disease.

References

- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 4. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Distribution of Arachidonic Acid-Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and distribution of arachidonic acid-alkyne (AA-alkyne), a critical chemical probe for studying lipid metabolism and signaling. This document synthesizes available data on its metabolic fate, outlines detailed experimental protocols, and presents visual workflows and pathways to facilitate research and development.

Introduction: this compound as a Chemical Probe

Arachidonic acid (AA) is a key polyunsaturated fatty acid that serves as a precursor to a vast array of potent signaling molecules, including prostaglandins and leukotrienes, which are central to inflammation and cellular signaling.[1] To trace the complex metabolic pathways of AA, researchers utilize analogs such as 19-alkyne arachidonic acid (AA-alkyne). This molecule contains a terminal alkyne group, a small, bio-inert chemical handle.[2][3]

The alkyne group allows for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags like fluorophores or biotin for visualization and purification.[2][3] This methodology offers a powerful, non-radioactive alternative for tracking the uptake, trafficking, and metabolic conversion of AA in biological systems.[2][4] While AA-alkyne is a valuable tool, its metabolic behavior can differ from the native molecule, warranting careful consideration in experimental design and data interpretation.[1]

Cellular Metabolism and Stability

The stability and metabolic fate of AA-alkyne have been primarily characterized in cellular systems. These studies reveal that AA-alkyne is actively taken up by cells and incorporated into various lipid species, serving as a substrate for key enzymatic pathways, though often with different efficiency than native AA.

Cellular Uptake and Incorporation into Phospholipids

Studies in Jurkat cells have shown that the uptake of AA-alkyne is approximately half that of natural arachidonic acid.[1] Once inside the cell, both AA and AA-alkyne are incorporated into and remodeled between different phospholipid classes in an identical manner, indicating that the alkyne modification does not interfere with CoA-independent remodeling processes.[1] However, a significant portion of AA-alkyne is also elongated to a 22-carbon chain fatty acid alkyne (22:4-alk).[1]

Enzymatic Processing by COX and LOX Pathways

AA-alkyne is a substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the key initiators of eicosanoid synthesis. However, the product profiles differ significantly from those of natural AA.[1][5]

-

In Human Platelets: When stimulated, platelets metabolize AA-alkyne via 12-LOX and COX-1 pathways, but they produce significantly fewer 12-HETE-alkyne and thromboxane-alkyne products compared to the levels of their natural counterparts produced from AA.[1]

-

In Human Neutrophils: Ionophore-stimulated neutrophils produce significantly more 5-LOX metabolites from AA-alkyne than from AA, primarily due to a greater production of 5-HETE-alkyne.[1] Conversely, the resulting leukotriene B4 alkyne (LTB4-alk) is a much weaker agonist for its receptor, being 12-fold less potent at stimulating neutrophil migration than natural LTB4.[1]

These differences highlight that while AA-alkyne traces the general pathways of AA metabolism, the alkyne moiety can alter enzyme kinetics and the biological activity of the resulting metabolites.[1][5]

General Stability Considerations

The terminal alkyne group is generally stable in biological systems and does not readily react with endogenous functional groups, making it a bio-orthogonal handle.[3] However, the terminal triple bond is known to potentially interfere with ω-oxidation pathways and can inhibit cytochrome P450 enzymes, which should be considered when studying these specific metabolic routes.[4]

In Vivo Distribution and Analysis

Direct, quantitative studies on the in vivo biodistribution of this compound are limited in publicly available literature. However, studies using other ω-alkynyl fatty acids, such as ω-alkynyl-palmitate, provide a strong precedent and a methodological framework for in vivo applications.

A key study demonstrated that ω-alkynyl-palmitate can be administered intravenously to mice to study in vivo protein acylation.[3] After injection, the liver was excised, and proteins modified with the alkyne probe were successfully detected using click chemistry, confirming that the probe is stable enough to circulate and be metabolized in a whole organism.[3] This work strongly suggests the feasibility of using AA-alkyne for in vivo tracing of lipid metabolism in various tissues.

Modern mass spectrometry techniques, including MALDI imaging, are powerful tools for visualizing the spatial distribution of lipids directly in tissue sections, which could be applied to map the localization of AA-alkyne and its metabolites.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from cellular studies comparing this compound with its natural counterpart.

Table 1: Cellular Uptake and Elongation of this compound

| Cell Type | Parameter | Arachidonic Acid (AA) | This compound (AA-alk) | Reference |

|---|---|---|---|---|

| Jurkat Cells | Relative Uptake | ~2-fold higher | ~2-fold lower | [1] |

| Jurkat Cells | Elongation to 22:4 | Lower | Significantly Higher |[1] |

Table 2: Eicosanoid Production from AA vs. AA-alkyne in Human Cells

| Cell Type | Pathway | Metabolite Comparison | Finding | Reference |

|---|---|---|---|---|

| Platelets | 12-LOX & COX | 12-HETE vs. 12-HETE-alk | AA-alk produced significantly less | [1] |

| Platelets | COX | Thromboxane vs. Thromboxane-alk | AA-alk produced significantly less | [1] |

| Neutrophils | 5-LOX | 5-LOX products | AA-alk produced significantly more | [1] |

| Neutrophils | 5-LOX | LTB4 vs. LTB4-alk | LTB4-alk was 12-fold less potent |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from cellular assays to a proposed in vivo workflow.

Protocol: Cellular Uptake and Metabolism of AA-Alkyne

This protocol is adapted from studies on Jurkat cells and human platelets.[1]

-

Cell Culture and Preparation:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with fetal bovine serum.

-

Prepare human platelets by isolating them from whole blood and resuspending in Tyrode buffer.

-

-

Fatty Acid Preparation:

-

Prepare stock solutions of AA-alkyne and AA (e.g., in ethanol).

-

For cellular delivery, complex the fatty acids with fatty acid-free bovine serum albumin (BSA). Saponify the fatty acid with a molar excess of potassium hydroxide, then dissolve in pre-warmed, serum-free media containing BSA.

-

-

Labeling Experiment (Pulse):

-

Incubate cells (e.g., Jurkat cells at 6 x 10^7 cells) with 20 µM of AA-alkyne or AA for a defined period (e.g., 2 hours) at 37°C.

-

For stimulated cells like platelets, add an agonist (e.g., 10 µM calcium ionophore A23187) along with 10 µM of the fatty acid for a shorter duration (e.g., 15 minutes).

-

-

Lipid Extraction:

-

Wash the cells twice with culture medium to remove unincorporated fatty acids.

-

Extract total lipids using a chloroform/methanol-based method (e.g., Bligh-Dyer). Include an internal standard for quantification.

-

-

Analysis by GC-MS or LC-MS/MS:

-

For analysis of incorporation into total lipids, hydrolyze the lipid extract and prepare fatty acid methyl esters (FAMEs).

-

Analyze FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify AA-alkyne and its elongation products.

-

For eicosanoid analysis, analyze the lipid extract directly using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to identify and quantify specific metabolites like HETEs and prostaglandins.

-

Protocol: In Vivo Administration and Tissue Analysis

This proposed protocol is based on methodologies for in vivo administration of other ω-alkynyl fatty acids.[3]

-

Animal Model:

-

Use an appropriate animal model (e.g., BALB/c mice).

-

-

Probe Preparation and Administration:

-

Prepare a stock solution of ω-alkynyl-palmitate (as a proxy for AA-alkyne) complexed with fatty acid-free BSA in a sterile buffer like PBS.

-

Administer the solution via tail vein injection to achieve a target circulating concentration (e.g., 100 µM, assuming a 2 mL blood volume for a mouse).

-

-

Tissue Harvesting:

-

At desired time points post-injection (e.g., 1 hour, 4 hours), euthanize the animal according to approved ethical protocols.

-

Perfuse the animal with saline to remove blood from the organs.

-

Excise target tissues (e.g., liver, brain, adipose tissue, heart) and immediately snap-freeze in liquid nitrogen or proceed to homogenization.

-

-

Tissue Homogenization and Lipid Extraction:

-

Homogenize the tissue samples in a suitable lysis buffer.

-

Perform total lipid extraction from the tissue homogenate as described in Protocol 5.1.

-

-

Click Chemistry and Detection:

-

To the lipid extract (or protein lysate if studying acylation), add the click chemistry reaction cocktail: an azide-reporter (e.g., azido-biotin or a fluorescent azide), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Analysis:

-

For Biodistribution: Use LC-MS/MS to quantify the amount of AA-alkyne and its metabolites in the lipid extracts from different tissues. Specialized azide reporters can be used to enhance MS sensitivity.[4]

-

For Protein Acylation: If using an azido-biotin tag, enrich the labeled proteins using streptavidin beads, followed by detection via Western blotting or identification by proteomics.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Experimental Workflow for In Vivo Analysis

Conclusion and Future Directions

This compound is a versatile probe for dissecting the intricate pathways of AA metabolism at a cellular level. It is readily taken up by cells, incorporated into phospholipids, and processed by key enzymes, albeit with different efficiencies and outcomes compared to its natural analog. This guide provides the foundational data and protocols for utilizing this tool effectively.

The application of AA-alkyne in vivo is a promising and developing area. While comprehensive pharmacokinetic and biodistribution data remains to be published, preliminary studies with similar alkyne-tagged fatty acids have proven the viability of this approach. Future research should focus on quantitative mapping of AA-alkyne and its metabolites across various tissues and pathological states. Such studies will be invaluable for understanding the role of arachidonic acid metabolism in health and disease and for the development of novel therapeutics targeting these critical pathways.

References

- 1. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ω-Alkynyl lipid surrogates for polyunsaturated fatty acids: free radical and enzymatic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Cellular Fate of Alkyne-Modified Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a critical polyunsaturated fatty acid involved in a myriad of cellular signaling pathways, most notably as the precursor to eicosanoids, a class of potent lipid mediators. Understanding the intricate metabolism of AA is paramount in various fields, including inflammation, immunology, and cancer research. The development of chemically tractable probes, such as alkyne-modified arachidonic acid (AA-alk), has provided researchers with powerful tools to investigate these pathways. By coupling AA-alk with reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," its cellular uptake, trafficking, and enzymatic conversion can be visualized and quantified.[1]

This technical guide provides an in-depth overview of the bioavailability of alkyne-modified arachidonic acid in cell culture. It summarizes key quantitative data, details experimental protocols for its use, and visualizes the relevant biochemical and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing AA-alk as a surrogate for natural arachidonic acid.

Data Presentation: Quantitative Comparison of Arachidonic Acid and Alkyne-Modified Arachidonic Acid

The metabolic fate of alkyne-modified arachidonic acid can differ from its natural counterpart. These differences are crucial to consider when interpreting experimental results. The following tables summarize the quantitative data from comparative studies.

| Parameter | Arachidonic Acid (AA) | 19-Alkyne-Arachidonic Acid (AA-alk) | Cell Type | Citation |

| Cellular Uptake | 2-fold greater than AA-alk | - | Jurkat cells | [2][3] |

| Elongation to 22:4 | Less than AA-alk | Significantly more than AA | Jurkat cells | [2][3] |

| Incorporation into Phospholipids | Primarily into phosphatidylcholine (PC), followed by remodeling into phosphatidylethanolamine (PE) | Identical to AA | Jurkat cells | [2][3] |

| CoA-Independent Remodeling | Equivalent to AA-alk | Equivalent to AA | Jurkat cells | [2][3] |

| Enzyme | Substrate | Relative Product Synthesis | Cell Type/System | Citation |

| Cyclooxygenase (COX) | AA | Significantly more than AA-alk | Platelets | [2][3] |

| AA-alk | Significantly less than AA | Platelets | [2][3] | |

| 12-Lipoxygenase (12-LOX) | AA | Significantly more than AA-alk | Platelets | [2][3] |

| AA-alk | Significantly less than AA | Platelets | [2][3] | |

| 5-Lipoxygenase (5-LOX) | AA | Significantly less than AA-alk (in ionophore-stimulated neutrophils) | Ionophore-stimulated Neutrophils | [2][3] |

| AA-alk | Significantly more than AA (in ionophore-stimulated neutrophils) | Ionophore-stimulated Neutrophils | [2][3] | |

| AA | Robust stimulation of 5-LOX products | Neutrophils (autocrine loop) | [3] | |

| AA-alk | Markedly smaller cellular response | Neutrophils (autocrine loop) | [3] | |

| Leukotriene B4 Receptor 1 (BLT1) Agonist Activity | Leukotriene B4 (LTB4) | 12-fold more potent than LTB4-alk | Neutrophils | [2][3] |

| Leukotriene B4-alkyne (LTB4-alk) | 12-fold less potent than LTB4 | Neutrophils | [2][3] | |

| 12R-Lipoxygenase (12R-LOX) | ω-Alkynyl-linoleic acid | 62 ± 9% of the rate compared to linoleic acid | Recombinant enzyme | [4] |

| Epidermal Lipoxygenase-3 (eLOX3) | ω-Alkynyl-9R-HPODE | 43 ± 1% of the rate of the natural substrate | Recombinant enzyme | [4] |

| SDR9C7 | ω-Alkynyl-epoxy alcohol product | 91 ± 1% efficiency of conversion to epoxy ketone | Recombinant enzyme | [4] |

| Platelet-type 12S-LOX | ω-Alkynyl-arachidonic acid | Results in almost complete enzyme inactivation | Recombinant enzyme | [4] |

Experimental Protocols

Protocol 1: Cellular Labeling with Alkyne-Modified Arachidonic Acid

This protocol describes the general procedure for labeling cultured cells with AA-alk.

Materials:

-

Cultured cells (e.g., Jurkat, HEK293T, hepatocytes)[3][5][6]

-

Complete cell culture medium (e.g., RPMI-1640, Williams E medium)[3][6]

-

19-Alkyne-arachidonic acid (AA-alk) stock solution (in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate cells at the desired density in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere and grow. For suspension cells like Jurkat, ensure they are in the logarithmic growth phase.[3][6]

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the AA-alk stock solution into complete culture medium to the final desired concentration (typically 20-300 µM).[3][6]

-

Cell Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.[6]

-

Incubation: Incubate the cells for a specific duration (e.g., 5 minutes to 4 hours) at 37°C in a 5% CO2 atmosphere. The incubation time will depend on the experimental goals and the concentration of AA-alk.[3][5][6]

-

Washing: After incubation, remove the labeling medium and wash the cells twice with fresh, warm culture medium or PBS to remove unincorporated AA-alk.[3][6]

-

Optional Chase Period: For pulse-chase experiments, incubate the cells in fresh, unlabeled medium for a desired period after the labeling and washing steps.[6]

-

Cell Harvesting/Fixation: Proceed with cell harvesting for lipid extraction and mass spectrometry analysis, or fix the cells for microscopy-based detection.

Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy

This protocol outlines the steps for attaching a fluorescent azide reporter to the incorporated AA-alk for visualization.

Materials:

-

Labeled cells (from Protocol 1)

-

4% Paraformaldehyde in PBS (for fixation)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Fluorescent azide reporter (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO4)

-

Copper ligand (e.g., THPTA)[7]

-

Reducing agent (e.g., sodium ascorbate)

-

-

PBS

Procedure:

-

Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction: a. Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide, CuSO4, a copper ligand, and a reducing agent in a suitable buffer.[7][8] b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[7]

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Lipid Extraction and Preparation for Mass Spectrometry

This protocol details the extraction of lipids from labeled cells for subsequent analysis by mass spectrometry.

Materials:

-

Labeled cells (from Protocol 1)

-

Extraction mix (e.g., chloroform:methanol, 2:1 v/v)[6]

-

PBS

-

Internal standards (e.g., deuterated arachidonic acid)[9]

-

Nitrogen gas or vacuum concentrator

Procedure:

-

Cell Harvesting: After the labeling and washing steps, remove all residual PBS.[6]

-

Lipid Extraction: a. Add the cold extraction mix to the cells. It is crucial to perform this step at room temperature to ensure proper lipid solubilization.[6] b. Scrape the cells and collect the cell lysate/solvent mixture. c. Vortex the mixture thoroughly and centrifuge to pellet the cell debris.

-

Phase Separation: Add water or a salt solution to induce phase separation. The lower organic phase will contain the lipids.

-

Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen gas or using a vacuum concentrator.

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol).

-

Click Reaction for MS (Optional but Recommended): For multiplexed analysis, the extracted lipids can be subjected to a click reaction with azide reporter tags that are designed for mass spectrometry. This allows for the specific detection and quantification of alkyne-labeled lipids.[6][10]

-

Mass Spectrometry Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the alkyne-modified arachidonic acid and its metabolites.[9][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of alkyne-modified arachidonic acid in a cell.

Caption: General experimental workflow for using alkyne-arachidonic acid.

Caption: The click chemistry reaction for labeling alkyne-modified lipids.

Conclusion

References

- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 2. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

The Role of Arachidonic Acid in Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (AA), a key component of cell membranes, is a precursor to a vast array of potent signaling molecules collectively known as eicosanoids.[1] These lipid mediators are integral to a multitude of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[2][3][4] This technical guide provides an in-depth exploration of the major metabolic pathways of arachidonic acid—the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. It details the enzymatic cascades, the resulting eicosanoid products, their specific receptors, and downstream signaling events. Furthermore, this guide summarizes key quantitative data, provides detailed experimental protocols for investigating these pathways, and uses visualizations to clarify complex interactions, serving as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a 20-carbon omega-6 polyunsaturated fatty acid that is typically esterified in the sn-2 position of membrane phospholipids. In response to various stimuli, cytosolic phospholipase A2 (cPLA2) is activated, releasing free arachidonic acid into the cytoplasm.[5] This free AA is then available for enzymatic conversion by three major pathways, leading to the production of eicosanoids that act as local hormones or signaling molecules.

The primary enzymatic routes for AA metabolism are:

-

The Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.[1][6]

-

The Lipoxygenase (LOX) Pathway: Generates leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).[1][7]

-

The Cytochrome P450 (CYP) Pathway: Forms epoxyeicosatrienoic acids (EETs) and additional HETEs.[1][3][8]

These pathways and their products are central to regulating inflammation, immune responses, and tissue homeostasis, making them critical targets for therapeutic intervention.[3][4]

The Arachidonic Acid Cascade

The Cyclooxygenase (COX) Pathway

The COX pathway is initiated by the enzyme cyclooxygenase, which exists in two main isoforms, COX-1 and COX-2.[6][9] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions.[9][10] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][10][11]

Both isoforms catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[6][12] PGH2 is then rapidly converted into various prostanoids by specific synthases:

-

Prostaglandins (PGs): Such as PGE2, PGD2, and PGF2α, which are involved in inflammation, pain, and fever.[10][13][14]

-

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation.[14]

-

Thromboxane A2 (TXA2): A powerful vasoconstrictor and promoter of platelet aggregation.[15][16]

These prostanoids exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[17][18]

The Lipoxygenase (LOX) Pathway

The lipoxygenase pathway involves a family of enzymes that insert molecular oxygen into arachidonic acid. The primary enzymes are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX).

5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), is responsible for the synthesis of leukotrienes.[19] This process begins with the conversion of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to the unstable epoxide Leukotriene A4 (LTA4). LTA4 is a critical branching point:

-

It can be hydrolyzed by LTA4 hydrolase to form Leukotriene B4 (LTB4) , a potent chemoattractant for neutrophils.[7]

-

Alternatively, it can be conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes (CysLTs) : LTC4, LTD4, and LTE4. These mediators are known for causing bronchoconstriction and increasing vascular permeability, playing a major role in asthma and allergic rhinitis.[7][20][21]

Leukotrienes signal through their own set of GPCRs, namely the BLT receptors for LTB4 and the CysLT receptors for the cysteinyl leukotrienes.[18]

The Cytochrome P450 (CYP) Pathway

The third major route for AA metabolism is mediated by cytochrome P450 enzymes, primarily through two types of reactions: epoxygenation and hydroxylation.[22]

-

CYP Epoxygenases (e.g., CYP2C and CYP2J families) convert AA into four regioisomers of epoxyeicosatrienoic acids (EETs) : 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[8][23] EETs generally possess anti-inflammatory and vasodilatory properties.[8] However, they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[8]

-

CYP ω-Hydroxylases (e.g., CYP4A family) catalyze the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) , a potent vasoconstrictor that plays a role in regulating blood pressure.[22]

The signaling mechanisms for CYP metabolites are complex and not as fully characterized as those for prostanoids and leukotrienes, but they are known to modulate ion channels and other intracellular signaling pathways.[8]

Quantitative Data Summary

The study of arachidonic acid signaling relies on precise quantitative measurements. The tables below summarize key parameters for enzymes and receptors in these pathways. Note: Values can vary significantly based on experimental conditions, tissue type, and species.

Table 1: Key Enzymes in Arachidonic Acid Metabolism

| Enzyme | Substrate | Key Product(s) | Typical Location | Common Inhibitors |

|---|---|---|---|---|

| COX-1 | Arachidonic Acid | PGH2 | Most Tissues (Constitutive) | NSAIDs (e.g., Aspirin, Ibuprofen) |

| COX-2 | Arachidonic Acid | PGH2 | Inflammatory Sites (Inducible) | Selective COX-2 Inhibitors (e.g., Celecoxib), NSAIDs |

| 5-LOX | Arachidonic Acid | LTA4 | Leukocytes (e.g., Neutrophils, Mast Cells) | Zileuton |

| CYP Epoxygenase | Arachidonic Acid | EETs | Endothelium, Kidney, Liver | 17-ODYA |

| Soluble Epoxide Hydrolase (sEH) | EETs | DHETs | Liver, Kidney, Vasculature | TPPU, AUDA |

Table 2: Major Eicosanoid Receptors and Signaling

| Eicosanoid | Receptor | G-Protein Coupling | Primary Downstream Signal | Key Physiological Roles |

|---|---|---|---|---|

| PGE2 | EP1, EP2, EP3, EP4 | Gq, Gs, Gi, Gs | ↑ IP3/Ca2+, ↑ cAMP, ↓ cAMP, ↑ cAMP | Inflammation, Pain, Fever, Gastric Protection[24][25] |

| TXA2 | TP | Gq, G12/13 | ↑ IP3/Ca2+, Rho activation | Platelet Aggregation, Vasoconstriction[15][26][27][28] |

| PGI2 | IP | Gs | ↑ cAMP | Vasodilation, Inhibit Platelet Aggregation[14][29] |

| LTB4 | BLT1, BLT2 | Gi/o, Gq | ↓ cAMP, ↑ IP3/Ca2+ | Leukocyte Chemotaxis, Adhesion[7] |

| CysLTs | CysLT1, CysLT2 | Gq | ↑ IP3/Ca2+ | Bronchoconstriction, Vascular Permeability[20] |

Key Experimental Protocols

Investigating the role of arachidonic acid pathways requires specific and sensitive assays. This section outlines the principles behind common methodologies.

Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous identification and quantification of multiple eicosanoids in biological samples due to its high sensitivity and specificity.[30][31][32]

Principle: This method separates different eicosanoids based on their physicochemical properties using liquid chromatography, followed by detection using mass spectrometry. The mass spectrometer ionizes the molecules and then fragments them, creating a unique fragmentation pattern (monitored via Multiple Reaction Monitoring - MRM) that allows for highly specific quantification, even at the picogram level.[31][33] Stable isotope-labeled internal standards are crucial for accurate quantification.[31]

Generalized Workflow:

-

Sample Collection & Homogenization: Collect biological samples (e.g., plasma, tissue, cell culture media) and immediately process on ice to minimize ex-vivo eicosanoid production.

-

Lipid Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids, including eicosanoids, from the complex biological matrix.[31][34]

-

LC Separation: Inject the extracted sample onto a reverse-phase C18 column. A gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol) is used to separate the various eicosanoid species.[34][35]

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Eicosanoids are typically ionized using electrospray ionization (ESI) in negative ion mode.[34] Specific parent-to-product ion transitions are monitored for each analyte and internal standard for quantification.

Enzyme Activity Assays

Measuring the activity of key enzymes like COX and LOX is fundamental to understanding their role in specific biological contexts.

Principle: COX activity can be measured by monitoring the consumption of oxygen during the initial cyclooxygenase reaction or by quantifying the production of downstream prostaglandins (e.g., PGE2) via methods like ELISA or LC-MS/MS. A common method is a colorimetric or fluorometric assay that detects the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.

Generalized Protocol (Peroxidase-based):

-

Sample Preparation: Prepare cell or tissue lysates containing the COX enzyme.

-

Reaction Initiation: Add arachidonic acid (substrate) to the lysate in the presence of a chromogenic or fluorogenic probe (e.g., ADHP) which acts as a co-substrate for the peroxidase reaction.

-

Detection: The peroxidase component of COX converts the probe into a colored or fluorescent product.

-

Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of change is proportional to the COX activity.

Principle: LOX activity is commonly determined by spectrophotometrically measuring the formation of conjugated dienes, which are characteristic of the hydroperoxide products formed from polyunsaturated fatty acids like linoleic or arachidonic acid.[36] These conjugated dienes exhibit a strong absorbance at 234 nm.[36] Fluorometric assays are also available for higher sensitivity.[37][38]

Generalized Protocol (Spectrophotometric):

-

Sample Preparation: Prepare cell or tissue homogenates or purified enzyme fractions.[37]

-

Reaction Mixture: Prepare a reaction buffer (e.g., borate buffer) containing the substrate (e.g., linoleic acid or arachidonic acid).

-

Reaction Initiation: Add the enzyme sample to the reaction mixture.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.[36][39] The rate of increase in absorbance is directly proportional to the LOX activity.

Conclusion and Future Directions

The arachidonic acid signaling network is a complex and tightly regulated system that is fundamental to health and disease. The eicosanoids produced through the COX, LOX, and CYP pathways have diverse and sometimes opposing effects, and the balance between these mediators is critical for maintaining homeostasis.[1] A deep understanding of these pathways continues to be a fertile ground for the discovery of novel therapeutics for inflammatory diseases, cardiovascular disorders, and cancer.[3]

Future research will likely focus on:

-

Lipidomic Profiling: Using advanced LC-MS/MS techniques to create comprehensive profiles of eicosanoids and other lipid mediators ("lipidomics") in various disease states to identify new biomarkers and therapeutic targets.[32]

-

Receptor Dimerization and Biased Agonism: Investigating the complexities of eicosanoid receptor signaling, including how receptors may form heterodimers or how different ligands can bias the receptor towards specific downstream pathways.[40]

-

Pathway Crosstalk: Elucidating the intricate interactions between the different branches of the arachidonic acid cascade and other major signaling networks, such as cytokine and chemokine pathways.[13][41]

This guide provides a foundational framework for professionals aiming to explore this dynamic and impactful field of biomedical science.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. Cyclooxygenase [bionity.com]

- 7. Leukotriene - Wikipedia [en.wikipedia.org]

- 8. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclooxygenase [collab.its.virginia.edu]

- 13. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Eicosanoid receptor - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Participation of Leukotrienes in the Immune Modulation of Oral Tolerance [frontiersin.org]

- 20. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Contribution of cytochrome P450 epoxygenase and hydroxylase pathways to afferent arteriolar autoregulatory responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epoxygenase - Wikipedia [en.wikipedia.org]

- 24. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. blog.irjpl.org [blog.irjpl.org]

- 27. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. rupress.org [rupress.org]

- 30. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. diposit.ub.edu [diposit.ub.edu]

- 33. researchgate.net [researchgate.net]

- 34. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Lipoxygenase activity determination [protocols.io]

- 37. assaygenie.com [assaygenie.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

- 39. biopioneer.com.tw [biopioneer.com.tw]

- 40. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

The Basal Metabolic Fate of Arachidonic Acid-Alkyne in Primary Neurons: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (AA) is a pivotal omega-6 polyunsaturated fatty acid in the central nervous system, playing crucial roles in cell membrane fluidity, signaling, and as a precursor to a vast array of bioactive lipid mediators known as eicosanoids. Understanding the intricate metabolic pathways of AA in neurons is fundamental to unraveling the mechanisms of synaptic transmission, neuroinflammation, and the pathology of various neurodegenerative diseases.

The use of chemical reporters, such as arachidonic acid-alkyne (AA-alkyne), has emerged as a powerful technique to trace the metabolic fate of fatty acids in complex biological systems. By introducing a terminal alkyne group, a small and minimally disruptive bioorthogonal handle, researchers can employ "click chemistry" to attach fluorescent tags or biotin for visualization and quantification of AA-alkyne and its metabolites. This guide provides a comprehensive overview of the basal metabolic fate of AA-alkyne in primary neurons, detailing its incorporation into various lipid classes and its conversion into eicosanoid analogs. The document also presents detailed experimental protocols and visual workflows to aid researchers in applying these techniques.

It is important to note that while AA-alkyne is a valuable tool, its metabolism may not perfectly replicate that of native arachidonic acid. Studies in other cell types have shown that the alkyne modification can influence the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to altered profiles of eicosanoid products. Therefore, results obtained using AA-alkyne should be interpreted with this consideration in mind.

Data Presentation: Quantitative Overview of this compound Metabolism

Under basal conditions, exogenously supplied this compound is readily taken up by primary neurons and undergoes two primary metabolic fates: esterification into complex lipids for storage and structural purposes, and conversion into a variety of eicosanoid-alkyne signaling molecules. The following tables summarize the expected distribution and transformation of AA-alkyne based on known arachidonic acid metabolism in neurons.

Table 1: Estimated Distribution of this compound into Major Neuronal Lipid Classes

| Lipid Class | Subclass Examples | Estimated Percentage of Incorporated AA-Alkyne (%) | Key Functions in Neurons |

| Glycerophospholipids | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI), Phosphatidylserine (PS) | 60 - 75 | Primary components of neuronal membranes, involved in signal transduction and maintaining membrane fluidity. |

| Triacylglycerols (TAGs) | Various TAG species | 15 - 25 | Energy storage in lipid droplets. |

| Cholesteryl Esters (CE) | Various CE species | 5 - 10 | Storage form of cholesterol, found in lipid droplets. |

| Free Fatty Acid Pool | Unesterified AA-Alkyne | < 5 | Readily available substrate for eicosanoid synthesis. |

Note: These percentages are estimates for basal conditions and can vary depending on the specific neuronal subtype, culture conditions, and duration of labeling.

Table 2: Major Eicosanoid-Alkyne Metabolites Generated via Key Enzymatic Pathways

| Enzymatic Pathway | Primary Enzyme(s) | Key Eicosanoid-Alkyne Products | Biological Role of Native Eicosanoids |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandin E2-alkyne (PGE2-alkyne), Prostaglandin D2-alkyne (PGD2-alkyne), Thromboxane A2-alkyne (TXA2-alkyne) | Modulation of synaptic plasticity, neuroinflammation, and cerebrovascular tone. |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | 5-Hydroxyeicosatetraenoic acid-alkyne (5-HETE-alkyne), 12-HETE-alkyne, 15-HETE-alkyne, Leukotriene B4-alkyne (LTB4-alkyne) | Regulation of ion channel activity, neurotransmitter release, and involvement in oxidative stress. |

| Cytochrome P450 (CYP) | CYP epoxygenases and hydroxylases | Epoxyeicosatrienoic acids-alkyne (EET-alkynes), 20-Hydroxyeicosatetraenoic acid-alkyne (20-HETE-alkyne) | Modulation of neuronal excitability and vascular tone. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the basal metabolic fate of this compound in primary neurons.

Protocol 1: Primary Neuronal Culture

-

Materials:

-

E18 rat or E15 mouse embryos

-

Hibernate-E medium (supplemented with B27 and GlutaMAX)

-

Neurobasal medium (supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/dishes

-

Papain and DNase I

-

Fetal Bovine Serum (FBS)

-

-

Procedure:

-

Dissect cortices or hippocampi from embryonic brains in ice-cold Hibernate-E medium.

-

Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Layer the cell suspension over a dense solution (e.g., OptiPrep) and centrifuge to separate neurons from debris and other cell types.

-

Resuspend the neuronal pellet in Neurobasal medium and plate onto poly-lysine coated plates.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to replace half of the medium every 3-4 days.

-

Neurons are typically ready for experiments between days in vitro (DIV) 7 and 14.

-

Protocol 2: Metabolic Labeling with this compound

-

Materials:

-

Primary neurons in culture (DIV 7-14)

-

This compound (e.g., 19-alkyne-arachidonic acid) stock solution in ethanol or DMSO

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Neurobasal medium

-

-

Procedure:

-

Prepare a working solution of AA-alkyne complexed to BSA. Briefly, evaporate the solvent from the AA-alkyne stock solution under a stream of nitrogen. Resuspend the fatty acid in a small volume of ethanol and add it to a warm (37°C) solution of fatty acid-free BSA in Neurobasal medium with gentle vortexing.

-

Aspirate the culture medium from the primary neurons.

-